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Compound of Interest

Compound Name: Pentafluorobenzenesulfonamide

Cat. No.: B3043191 Get Quote

Pentafluorobenzenesulfonamide (PFBSA) has transitioned from a niche fluorinated

compound to a cornerstone reagent in modern chemical biology and drug discovery. Its unique

molecular architecture, combining the classic sulfonamide motif with a highly electrophilic

pentafluorophenyl ring, imparts a distinct reactivity profile that researchers are actively

exploiting. This guide offers a detailed exploration of the molecular structure of PFBSA,

providing researchers, scientists, and drug development professionals with a foundational

understanding of the physicochemical properties that underpin its utility as a covalent modifier,

a synthetic building block, and a valuable scaffold in medicinal chemistry.

Core Molecular Architecture and Physicochemical
Properties
Pentafluorobenzenesulfonamide is an aromatic sulfonamide. The core structure consists of a

benzene ring where all five hydrogen atoms have been substituted with fluorine atoms, and

one carbon atom is attached to a sulfonamide group (-SO₂NH₂).

The IUPAC name for this compound is 2,3,4,5,6-pentafluorobenzenesulfonamide[1]. Its

structure is defined by the covalent linkage of the electron-deficient C₆F₅ group to the sulfonyl

center. This arrangement is fundamental to its chemical behavior.

Table 1: Physicochemical Properties of Pentafluorobenzenesulfonamide
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Property Value Source(s)

Molecular Formula C₆H₂F₅NO₂S [1][2]

Molecular Weight 247.14 g/mol [1][2]

Monoisotopic Mass 246.97264029 Da [1]

CAS Number 778-36-9 [1]

Melting Point 155-156 °C [2]

Topological Polar Surface Area 68.5 Å² [1]

Physical State Solid (at STP) [3]

Spectroscopic and Crystallographic Elucidation
The precise arrangement of atoms and the electronic landscape of PFBSA are best understood

through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of

magnetically active nuclei.

¹H NMR: The spectrum is characterized by a broad singlet corresponding to the two protons

of the sulfonamide (-SO₂NH₂) group. The chemical shift is influenced by solvent and

concentration due to hydrogen bonding.[4]

¹⁹F NMR: This is a powerful tool for characterizing the C₆F₅ moiety. Due to symmetry, three

distinct signals are expected for the fluorine atoms: one for the two ortho-fluorines, one for

the two meta-fluorines, and one for the single para-fluorine. The coupling patterns between

these fluorine atoms provide definitive structural confirmation.[1][5]

¹³C NMR: The spectrum will show characteristic signals for the six aromatic carbons. The

carbon atom attached to the sulfonamide group (C1) will be significantly shifted compared to

the other five, which are influenced by the attached fluorine atoms.
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¹⁷O NMR: The two oxygen atoms of the sulfonyl group are chemically equivalent and would

give rise to a single resonance in the ¹⁷O NMR spectrum, though this technique is less

common.[1][6]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic

vibrational frequencies.

Table 2: Key Infrared Absorption Frequencies for Pentafluorobenzenesulfonamide
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3500 - 3100 N-H Stretch Sulfonamide (-NH₂)

Confirms the

presence of the

primary sulfonamide.

Often appears as two

distinct bands for

symmetric and

asymmetric stretches.

1320 - 1310
Asymmetric SO₂

Stretch
Sulfonyl (-SO₂)

A strong,

characteristic

absorption for

sulfonamides.[4]

1155 - 1143
Symmetric SO₂

Stretch
Sulfonyl (-SO₂)

Another strong,

characteristic

absorption for

sulfonamides.[4]

1600 - 1400 C=C Stretch (in-ring) Aromatic Ring

Indicates the

presence of the

benzene ring.[7]

~1000 C-F Stretch Fluoroaromatic

Strong absorptions

characteristic of C-F

bonds.[8]

914 - 895 S-N Stretch Sulfonamide

Represents the

vibration of the sulfur-

nitrogen bond.[4]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's

fragmentation pattern, confirming its elemental composition. For PFBSA, the molecular ion

peak [M]⁺ would be observed at m/z ≈ 247. Subsequent fragmentation would likely involve the

loss of the SO₂NH₂ group or cleavage within the sulfonamide moiety.
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X-ray Crystallography and Supramolecular Structure
While specific crystallographic data for PFBSA itself is not readily available in the initial search,

analysis of related sulfonamide and pentafluorosulfanyl compounds provides strong predictive

insights.[9][10][11] The solid-state structure is dictated by a network of noncovalent

interactions.

Hydrogen Bonding: The N-H protons of the sulfonamide group are excellent hydrogen bond

donors, while the sulfonyl oxygens are effective acceptors. This leads to the formation of

robust N-H···O=S hydrogen bonds, often resulting in dimeric or chain-like structures in the

crystal lattice.[9][12]

Fluorine Interactions: The highly polarized C-F bonds can participate in weak C-H···F

hydrogen bonds. Furthermore, F···F contacts are significant in the crystal packing of many

SF₅-containing compounds and are likely important for PFBSA as well.[10][11] These

interactions, though weak individually, collectively contribute to the stability of the crystal

structure.

Synthesis and Core Reactivity
The utility of PFBSA stems directly from its synthesis and predictable reactivity, which is

governed by the two key components of its structure: the sulfonamide group and the

perfluorinated aromatic ring.

Synthesis Workflow
PFBSA is most commonly synthesized from its corresponding sulfonyl chloride. The process is

a standard nucleophilic substitution at the sulfur center.

Pentafluorobenzenesulfonyl Chloride
(C₆F₅SO₂Cl)

Pentafluorobenzenesulfonamide
(C₆F₅SO₂NH₂)

 Nucleophilic Substitution 

Ammonia (NH₃)
or Ammonium Hydroxide (NH₄OH)
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Click to download full resolution via product page

Synthesis of Pentafluorobenzenesulfonamide.

Protocol: Synthesis of Pentafluorobenzenesulfonamide
Objective: To synthesize pentafluorobenzenesulfonamide via the reaction of

pentafluorobenzenesulfonyl chloride with ammonia.

Materials: Pentafluorobenzenesulfonyl chloride, concentrated ammonium hydroxide,

dichloromethane (DCM), deionized water, saturated sodium bicarbonate solution, anhydrous

magnesium sulfate, rotary evaporator, separatory funnel, standard glassware.

Procedure:

Dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred

solution. An exothermic reaction and the formation of a white precipitate are expected.

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS

analysis indicates the complete consumption of the starting material.

Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the

layers.

Wash the organic layer sequentially with deionized water and saturated sodium

bicarbonate solution to remove any unreacted acid chloride and ammonium salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization or column chromatography to yield

pure pentafluorobenzenesulfonamide as a white solid.
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Validation: The identity and purity of the product should be confirmed by NMR spectroscopy,

IR spectroscopy, and melting point analysis, comparing the results to literature values.[2]

Key Reactivity Pathways
The pentafluorophenyl ring is strongly electron-withdrawing, which significantly influences the

reactivity of the entire molecule.

Acidity of N-H Protons: The electron-withdrawing nature of both the C₆F₅ and SO₂ groups

increases the acidity of the sulfonamide protons compared to non-fluorinated analogs,

facilitating their deprotonation and subsequent N-functionalization.

Nucleophilic Aromatic Substitution (SNAr): This is the most significant reaction pathway for

PFBSA in a biological context. The electron-deficient aromatic ring is highly susceptible to

attack by nucleophiles. The substitution occurs preferentially at the C4 (para) position. This

reactivity forms the basis of its use as a covalent warhead in drug discovery, where

nucleophilic residues like cysteine in proteins can displace the para-fluorine atom.[13]

SNAr mechanism for covalent protein modification.

Applications in Research and Drug Development
The unique structural and reactive properties of PFBSA make it a powerful tool for chemists

and biologists.

Tunable Covalent Warhead: PFBSA is employed as a novel electrophilic "warhead" for

covalent inhibitors.[13] By reacting with nucleophilic amino acid residues (primarily cysteine)

on a target protein via the SNAr mechanism, it forms a permanent covalent bond, leading to

irreversible inhibition. The reactivity of the ring can be tuned by substituting the other fluorine

atoms, allowing for the fine-tuning of inhibitor potency and selectivity.[13]

Medicinal Chemistry Scaffold: The sulfonamide functional group is a well-established

pharmacophore found in numerous approved drugs.[14][15] The incorporation of the

pentafluorophenyl group can enhance metabolic stability, improve binding affinity through

fluorine-specific interactions, and alter the pharmacokinetic profile of a drug candidate.

Several studies have explored PFBSA derivatives as potential anticancer agents that induce

apoptosis.[16]
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Synthetic Building Block: The differential reactivity of the sulfonamide N-H protons and the C-

F bonds allows for the use of PFBSA as a versatile building block in multi-step organic

synthesis.[14] For example, the sulfonamide can be functionalized first, followed by a

subsequent SNAr reaction on the aromatic ring.

Conclusion
The molecular structure of pentafluorobenzenesulfonamide is a masterful integration of two

powerful chemical motifs: the biologically relevant sulfonamide and the reactive

pentafluorophenyl ring. Its well-defined spectroscopic signature, predictable synthesis, and

unique SNAr reactivity have established it as an indispensable tool. For researchers in drug

discovery, PFBSA offers a tunable covalent warhead with novel reactivity, while for synthetic

chemists, it provides a robust scaffold for creating complex molecular architectures. A thorough

understanding of its fundamental structure, as detailed in this guide, is paramount to unlocking

its full potential in the ongoing development of selective chemical probes and next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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